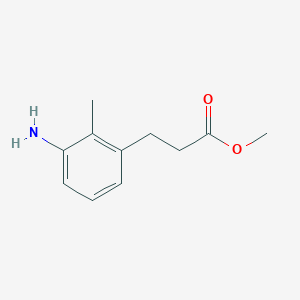

Methyl 3-(3-amino-2-methylphenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(3-amino-2-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-9(4-3-5-10(8)12)6-7-11(13)14-2/h3-5H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBFRLPGAQWOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-(3-amino-2-methylphenyl)propanoate CAS 928128-09-0 properties

Methyl 3-(3-amino-2-methylphenyl)propanoate (CAS 928128-09-0): A Critical Building Block in the Synthesis of Soluble Guanylate Cyclase (sGC) Activators

Executive Summary

In modern medicinal chemistry, the design of targeted cardiovascular therapeutics relies heavily on highly optimized, sterically constrained building blocks. Methyl 3-(3-amino-2-methylphenyl)propanoate (CAS 928128-09-0) is a prime example of such a scaffold. Far from being a simple substituted aniline, this compound serves as a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) activators—a novel class of drugs designed to target the heme-free, oxidized state of the sGC enzyme[1].

Unlike traditional sGC stimulators (which require a reduced heme group to function), sGC activators derived from this building block can restore cyclic guanosine monophosphate (cGMP) signaling in diseased blood vessels where oxidative stress has degraded the enzyme's native heme[2]. This in-depth guide explores the physicochemical properties, mechanistic rationale, and self-validating synthetic workflows for utilizing CAS 928128-09-0 in advanced drug development.

Physicochemical Profiling

Understanding the baseline properties of CAS 928128-09-0 is essential for predicting its behavior in cross-coupling reactions and its pharmacokinetic potential as a prodrug moiety.

| Property | Value | Clinical / Synthetic Significance |

| CAS Number | 928128-09-0 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₁₁H₁₅NO₂ | Provides the exact mass required for LC-MS validation. |

| Molecular Weight | 193.24 g/mol | Low molecular weight ensures the final coupled API remains within Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 1 (Primary Amine) | Acts as the primary nucleophilic handle for subsequent functionalization[1]. |

| Hydrogen Bond Acceptors | 3 (Ester + Amine) | Influences solubility and interaction with polar solvents during purification. |

| Structural Features | ortho-methyl aniline | Induces rigid torsional constraints critical for receptor binding[3]. |

Mechanistic Rationale in Drug Design

The architecture of Methyl 3-(3-amino-2-methylphenyl)propanoate is meticulously designed to fulfill three distinct pharmacological and synthetic roles:

-

The Propanoate Ester (Prodrug Handle): The methyl ester acts as a lipophilic masking group that enhances cellular permeability. Once the final drug enters the intracellular space, this ester is hydrolyzed to the active carboxylic acid. This acid directly mimics the negatively charged propionic acid side chains of the endogenous heme group, anchoring the drug into the sGC binding pocket[1].

-

The ortho-Methyl Group (Conformational Lock): The methyl group at position 2 provides critical steric shielding. It forces the adjacent functional groups into a specific dihedral angle, locking the molecule into a bioactive conformation that fits precisely into the empty heme-binding pocket of oxidized sGC[3].

-

The Aniline Amine (Synthetic Anchor): The amine at position 3 serves as the primary synthetic handle for appending bulky oxo-heterocyclic or diarylamide moieties, which drive the high-affinity binding required to activate the enzyme[4].

Mechanism of NO-independent sGC activation by compounds derived from CAS 928128-09-0.

Self-Validating Synthetic Methodology

To synthesize CAS 928128-09-0 efficiently, a two-step sequence utilizing a palladium-catalyzed Heck cross-coupling followed by a chemoselective hydrogenation is employed. This protocol is designed as a self-validating system, ensuring that causality and in-process controls dictate the progression of the workflow[1].

Step 1: Palladium-Catalyzed Heck Cross-Coupling

Objective: Form the carbon skeleton by coupling 1-bromo-2-methyl-3-nitrobenzene with methyl acrylate. Causality: The coupling requires a robust catalytic system due to the severe steric hindrance of the ortho-methyl group. Palladium(II) acetate is used as the precatalyst, which is reduced in situ to the active Pd(0) species. Tri-o-tolylphosphine (P(o-tol)₃) is selected as the ligand because its extreme bulkiness promotes the critical reductive elimination step, preventing catalyst deactivation[1]. Triethylamine acts as both a base to neutralize the HBr byproduct and a reducing agent for Pd(II).

Protocol:

-

Charge a flame-dried Schlenk flask with 1-bromo-2-methyl-3-nitrobenzene (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and P(o-tol)₃ (0.2 equiv) under an argon atmosphere.

-

Add anhydrous DMF, followed by methyl acrylate (3.0 equiv) and triethylamine (5.0 equiv).

-

Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which could oxidize the phosphine ligand.

-

Heat the reaction mixture to 100 °C for 12 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting aryl bromide (R_f ~0.7) will disappear, replaced by a bright UV-active spot representing the α,β-unsaturated ester intermediate (R_f ~0.5). Complete conversion validates the C-C bond formation.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Concurrently reduce the α,β-unsaturated double bond and the nitro group to yield the final aniline. Causality: The intermediate methyl (2E)-3-(2-methyl-3-nitrophenyl)acrylate contains two reducible functional groups. Using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere allows for the simultaneous, chemoselective reduction of both groups in a single pot. The methyl ester remains completely intact under these neutral conditions, avoiding the need for re-esterification[1].

Protocol:

-

Dissolve the intermediate from Step 1 in anhydrous methanol (0.2 M concentration).

-

Carefully add 10% Pd/C (10 wt% relative to the substrate) under a stream of argon to prevent autoignition of the catalyst.

-

Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon.

-

Stir vigorously at room temperature for 8 hours.

-

Filter the suspension through a pad of Celite to remove the catalyst, washing the filter cake with excess methanol.

-

Concentrate the filtrate under reduced pressure to yield Methyl 3-(3-amino-2-methylphenyl)propanoate.

-

Self-Validation (Analytical Release): Monitor via LC-MS. The intermediate exhibits an[M+H]⁺ of 222.07. The reaction is validated when hydrogen uptake ceases and the LC-MS trace shows a single total ion chromatogram (TIC) peak with an [M+H]⁺ of 194.11, confirming the complete reduction of both the double bond and the nitro group.

Synthetic workflow for CAS 928128-09-0 via Heck coupling and catalytic hydrogenation.

References

1. 10xchem.com - All products Page 54907 - 10X CHEM: 928128-09-0. URL: 2.[1] Google Patents - WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. URL: 3.[2] R&D Systems - BAY 58-2667 hydrochloride | Guanylyl Cyclase Activators. URL: 4.[4] Google Patents - WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. URL: 5.[3] Google Patents - US10023528B2 - Branched 3-phenylpropionic acid derivatives and their use. URL:

Sources

- 1. WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof - Google Patents [patents.google.com]

- 2. BAY 58-2667 hydrochloride | Guanylyl Cyclase Activators: Tocris Bioscience [rndsystems.com]

- 3. US10023528B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]

- 4. WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof - Google Patents [patents.google.com]

Chemical structure of methyl 3-(3-amino-2-methylphenyl)propanoate

An In-Depth Technical Guide to Methyl 3-(3-amino-2-methylphenyl)propanoate

Executive Summary: This document provides a comprehensive technical overview of methyl 3-(3-amino-2-methylphenyl)propanoate, a substituted β-amino acid ester of significant interest as a versatile synthetic intermediate in medicinal and materials chemistry. We will detail its core chemical and physical properties, present a robust and validated synthetic protocol, outline a complete workflow for its structural characterization, and explore its chemical reactivity and potential applications, particularly in the development of complex heterocyclic scaffolds for drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this valuable building block.

Chemical Identity and Physicochemical Properties

Methyl 3-(3-amino-2-methylphenyl)propanoate is an organic compound featuring a benzene ring substituted with an amino group, a methyl group, and a methyl propanoate side chain. The relative positions of these substituents (ortho-methyl and meta-amino to the propanoate chain) create a unique structural motif that can be leveraged for further synthetic transformations.

1.1. Nomenclature and Key Identifiers

| Property | Value | Source |

| IUPAC Name | methyl 3-(3-amino-2-methylphenyl)propanoate | - |

| CAS Number | 928128-09-0 | [1] |

| Molecular Formula | C11H15NO2 | [1][2][3] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| MDL Number | MFCD20701922 | [1] |

| SMILES | O=C(OC)CCC1=CC=CC(N)=C1C | [1] |

1.2. Structural Representation

The two-dimensional structure of the molecule is depicted below:

Caption: 2D structure of methyl 3-(3-amino-2-methylphenyl)propanoate.

Synthesis and Purification Strategy

The synthesis of methyl 3-(3-amino-2-methylphenyl)propanoate is most effectively and cleanly achieved via the reduction of its corresponding nitro precursor, methyl 3-(2-methyl-3-nitrophenyl)propanoate. This strategy is predicated on the high efficiency and chemoselectivity of catalytic hydrogenation, which selectively reduces the nitro group while preserving the ester functionality—a common challenge with harsher reducing agents.

2.1. Retrosynthetic Analysis & Mechanistic Rationale

The primary disconnection is at the C-N bond of the amino group, identifying the nitro group as a robust and readily available precursor. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation. The palladium surface acts as a catalyst where molecular hydrogen (H2) is adsorbed and dissociates into reactive hydrogen atoms. The nitro compound then adsorbs onto the catalyst surface, allowing for the stepwise reduction of the nitro group to the amine, with water as the only byproduct. This method is favored for its high yield, clean conversion, and simple workup procedure.[4]

2.2. Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of methyl 3-(2-methyl-3-nitrophenyl)propanoate to the target amine.

Materials:

-

Methyl 3-(2-methyl-3-nitrophenyl)propanoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)

-

Methanol (or Ethanol), reagent grade

-

Hydrogen (H2) gas

-

Diatomaceous earth (Celite®)

-

Ethyl Acetate, reagent grade

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add methyl 3-(2-methyl-3-nitrophenyl)propanoate (1.0 eq) and dissolve it in methanol (approx. 15-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (5 mol%) to the solution. Expert note: The catalyst is often added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne. It is pyrophoric and should be handled with care.

-

Hydrogenation: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with H2 (typically 40-50 psi, or use a balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by periodically and carefully sampling the reaction mixture. The reaction is typically complete within 4-12 hours.

-

Workup and Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake thoroughly with methanol or ethyl acetate to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction and Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

2.3. Synthesis and Workup Workflow Diagram

Caption: Workflow for the synthesis of the target amine via catalytic hydrogenation.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. The following workflow represents a self-validating system for characterization.

3.1. Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for confirming the proton environment. The expected signals for methyl 3-(3-amino-2-methylphenyl)propanoate in CDCl₃ are:

-

A singlet around 3.6-3.7 ppm for the ester methyl protons (O-CH₃).

-

Two triplets around 2.6-3.0 ppm for the two methylene groups (-CH₂-CH₂-) of the propanoate chain.

-

A singlet around 2.1-2.2 ppm for the aromatic methyl protons (Ar-CH₃).

-

A broad singlet for the amine protons (-NH₂), which may appear between 3.5-4.5 ppm and is D₂O exchangeable.

-

A multiplet pattern in the aromatic region (approx. 6.6-7.1 ppm) corresponding to the three protons on the substituted benzene ring.

-

-

¹³C NMR: This technique confirms the carbon skeleton of the molecule. Key expected signals include:

-

A peak around 173-174 ppm for the ester carbonyl carbon (C=O).

-

Multiple peaks in the aromatic region (115-148 ppm) for the six carbons of the benzene ring.

-

A peak around 51-52 ppm for the ester methoxy carbon (-OCH₃).

-

Aliphatic peaks for the two methylene carbons and the aromatic methyl carbon.

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another soft ionization technique should reveal the protonated molecular ion [M+H]⁺ at m/z 194.2, confirming the molecular weight.

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single major peak with >95% area is indicative of high purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of MS, confirming that the major peak in the chromatogram corresponds to the mass of the target compound.[1]

3.2. Analytical Characterization Workflow

Caption: Potential synthetic transformations of the title compound in drug discovery.

Conclusion

Methyl 3-(3-amino-2-methylphenyl)propanoate is a strategically important synthetic building block. Its preparation via a clean, high-yield catalytic hydrogenation of the nitro precursor is a reliable and scalable method. The well-defined spectroscopic and chromatographic signatures allow for straightforward and robust characterization. The presence of two distinct and reactive functional handles—the aromatic amine and the methyl ester—provides medicinal chemists with a versatile platform for constructing complex molecular architectures, most notably pharmacologically relevant heterocyclic systems such as carbazoles. This guide provides the foundational knowledge for the effective synthesis, validation, and application of this compound in advanced research and development settings.

References

-

PubChem. Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate | C12H17NO2 | CID 39872002. [Link]

-

PubChem. Methyl 3-(3-aminophenyl)propanoate | C10H13NO2 | CID 10442275. [Link]

-

Chemical Synthesis Database. methyl 3-amino-3-phenylpropanoate. [Link]

-

American Elements. (S)-Methyl 2-amino-3-phenylpropanoate | CAS 2577-90-4. [Link]

-

MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

-

ResearchGate. Synthesis of Intermediates for the Synthesis of Pyrido[3,2-c]carbazole Derivatives. [Link]

-

Organic Syntheses. ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Beilstein Journal of Organic Chemistry. C-5'-Triazolyl-2'-oxa-3'-aza-4'a-carbanucleosides: Synthesis and biological evaluation. [Link]

-

ResearchGate. Synthesis of the intermediates 4a-e. [Link]

-

NIST WebBook. Propanoic acid, 3-amino-2-methyl-. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (S)-3-amino-2-methylpropanoate. [Link]

-

PubChem. Methyl 3-(2-nitrophenyl)propanoate | C10H11NO4 | CID 11298744. [Link]

-

PMC. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. [Link]

-

Amerigo Scientific. Methyl 3-Amino-2-methylpropanoate. [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

- Google Patents.

-

ResearchGate. Synthesis and Coordination Chemistry of 4-Azabenzimidazole Derivatives. [Link]

-

Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

Sources

- 1. 928128-09-0|Methyl 3-(3-amino-2-methylphenyl)propanoate|BLD Pharm [bldpharm.com]

- 2. 1213585-38-6 | CAS DataBase [m.chemicalbook.com]

- 3. 1009692-04-9|Methyl 3-amino-3-(2-methylphenyl)propanoate|BLD Pharm [bldpharm.com]

- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

Solubility of methyl 3-(3-amino-2-methylphenyl)propanoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-(3-Amino-2-methylphenyl)propanoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape in Drug Development

In the intricate world of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent system governs everything from its reaction kinetics in synthesis to its bioavailability in a final drug product. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a key structural motif: methyl 3-(3-amino-2-methylphenyl)propanoate.

While specific experimental data for this exact molecule may not be widely published, the principles outlined herein provide a robust framework for its characterization. This document will not only explore the theoretical underpinnings of its solubility but also provide detailed, field-proven methodologies for its empirical determination. Our focus is on the "why" behind the "how," ensuring a deep, causal understanding of the experimental choices we make.

Physicochemical Characterization of Methyl 3-(3-Amino-2-methylphenyl)propanoate

To understand the solubility of methyl 3-(3-amino-2-methylphenyl)propanoate, we must first dissect its molecular structure. The molecule is comprised of several key functional groups that dictate its interactions with various solvents:

-

Aromatic Ring: The substituted phenyl group is inherently non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

Amino Group (-NH2): This primary amine is a polar, hydrogen-bond-donating and -accepting group. It will significantly influence solubility in protic and polar aprotic solvents. The basic nature of the amine also means that its solubility can be dramatically affected by pH in acidic media, though this guide focuses on organic solvents.

-

Ester Group (-COOCH3): The methyl ester is a polar aprotic group. It can act as a hydrogen bond acceptor.

-

Methyl Group (-CH3): The methyl substituent on the aromatic ring adds to the non-polar character of the molecule.

-

Propanoate Linker: The three-carbon chain provides a degree of flexibility and contributes to the overall non-polar surface area.

The interplay of these groups results in a molecule with a moderate polarity. The presence of both hydrogen bond donors (the amine) and acceptors (the amine and the ester) suggests that hydrogen bonding will be a significant factor in its solubility in appropriate solvents. The general principle of "like dissolves like" will be our guiding tenet in predicting and understanding its solubility profile.[1]

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent is a critical first step in any solubility study. Our approach is to systematically evaluate a range of solvents with varying polarities and hydrogen bonding capabilities.

Solvent Classes and Their Hypothesized Interaction with the Solute

| Solvent Class | Representative Solvents | Expected Interaction with Methyl 3-(3-Amino-2-methylphenyl)propanoate | Rationale |

| Non-Polar | Toluene, Hexane | Low to Moderate Solubility | The aromatic ring and hydrocarbon portions of the solute will interact favorably with these solvents, but the polar amine and ester groups will be poorly solvated, limiting overall solubility. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High Solubility | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. Solvents like DMF and DMSO are particularly effective at solvating polar molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High Solubility | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amine and ester groups of the solute.[2] However, as the alkyl chain of the alcohol increases, the decreasing polarity may reduce solubility. |

Predictive Models in Modern Research

It is worth noting the increasing role of computational chemistry and machine learning in predicting solubility.[3][4][5] These models use a variety of molecular descriptors to estimate solubility in different solvents, offering a valuable tool for initial screening and solvent selection, potentially reducing the experimental burden.[3][4][6]

Experimental Determination of Solubility

The following section details a robust, self-validating protocol for the experimental determination of the solubility of methyl 3-(3-amino-2-methylphenyl)propanoate. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8]

Materials and Equipment

-

Methyl 3-(3-amino-2-methylphenyl)propanoate (solid, of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Preparation of Vials: To a series of glass vials, add an excess amount of solid methyl 3-(3-amino-2-methylphenyl)propanoate. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Addition of Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[8]

-

Separation of Solid and Liquid Phases: After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is crucial to remove any fine, suspended particles that could lead to an overestimation of solubility.

-

Quantification by HPLC-UV:

-

Standard Curve Preparation: Prepare a series of standard solutions of the solute in the chosen solvent at known concentrations.

-

Sample Dilution: Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Analysis: Analyze the standard solutions and the diluted sample by HPLC with UV detection at a wavelength where the solute has a strong absorbance.

-

Calculation: Determine the concentration of the solute in the diluted sample by interpolating from the standard curve. Back-calculate the concentration in the original undiluted supernatant to determine the solubility.

-

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison between different solvents.

Hypothetical Solubility Data for Methyl 3-(3-Amino-2-methylphenyl)propanoate at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | < 1 | < 0.005 |

| Toluene | Non-Polar | 15 | 0.077 |

| Dichloromethane | Polar Aprotic | 150 | 0.776 |

| Ethyl Acetate | Polar Aprotic | 85 | 0.440 |

| Acetonitrile | Polar Aprotic | 60 | 0.310 |

| Tetrahydrofuran | Polar Aprotic | 200 | 1.035 |

| Dimethylformamide | Polar Aprotic | > 300 | > 1.552 |

| Dimethyl Sulfoxide | Polar Aprotic | > 300 | > 1.552 |

| Methanol | Polar Protic | 250 | 1.294 |

| Ethanol | Polar Protic | 180 | 0.931 |

| Isopropanol | Polar Protic | 95 | 0.492 |

(Note: The data in this table are hypothetical and for illustrative purposes only.)

Discussion of Expected Results

The hypothetical data align with our theoretical predictions. The solubility is expected to be low in non-polar solvents like hexane. In contrast, highly polar aprotic solvents such as DMF and DMSO, and polar protic solvents like methanol, are anticipated to be excellent solvents for this compound due to their ability to effectively solvate both the polar functional groups and, to some extent, the non-polar regions. The trend of decreasing solubility with increasing alkyl chain length in the alcohol series (methanol > ethanol > isopropanol) is a classic example of the impact of decreasing solvent polarity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of methyl 3-(3-amino-2-methylphenyl)propanoate in a range of organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can confidently generate reliable solubility data.

Such data are invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing suitable drug delivery systems.

-

Preclinical Studies: Preparing dosing solutions for in vitro and in vivo assays.

Future work could involve expanding the range of solvents, investigating the effect of temperature on solubility, and exploring the solubility in binary solvent mixtures, which are often employed in pharmaceutical processes.[4][9]

References

- Vertex AI Search. (n.d.). solubility experimental methods.pptx. Retrieved February 26, 2026.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 39872002, Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate. Retrieved February 26, 2026, from [Link].

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 26, 2026, from [Link].

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 26, 2026, from [Link].

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 26, 2026, from [Link].

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 26, 2026, from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10486829, Methyl 3-amino-2-methylpropanoate. Retrieved February 26, 2026, from [Link].

-

SETAC. (n.d.). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: evaluation. Retrieved February 26, 2026, from [Link].

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved February 26, 2026, from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10442275, Methyl 3-(3-aminophenyl)propanoate. Retrieved February 26, 2026, from [Link].

-

ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved February 26, 2026, from [Link].

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 26, 2026, from [Link].

-

Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 26, 2026, from [Link].

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 26, 2026, from [Link].

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 26, 2026, from [Link].

-

Indian Journal of Chemistry. (1986, February). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved February 26, 2026, from [Link].

-

PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved February 26, 2026, from [Link].

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 26, 2026, from [Link].

-

Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved February 26, 2026, from [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.unipd.it [research.unipd.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. raytor.com [raytor.com]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Methyl 3-(3-amino-2-methylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-amino-2-methylphenyl)propanoate is a substituted aromatic β-amino ester with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its core chemical properties, proposes a logical synthetic pathway, and explores its potential applications in the context of modern drug discovery. While this molecule is noted in chemical databases, extensive peer-reviewed literature on its specific applications and properties is not yet prevalent, positioning it as a novel scaffold for further investigation. This guide synthesizes available data with established chemical principles to provide a foundational resource for researchers interested in its utility.

Chemical Identity and Core Properties

Methyl 3-(3-amino-2-methylphenyl)propanoate is identified by the CAS Number 928128-09-0. Its fundamental molecular attributes are summarized below. The presence of a primary amine, a methyl ester, and a substituted phenyl ring provides multiple reactive handles for chemical modification, making it a valuable starting point for the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| CAS Number | 928128-09-0 | [1] |

Note: Experimental physicochemical properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature, suggesting the compound is primarily a synthetic intermediate rather than a commercial end-product.

Synthesis and Structural Elucidation

A specific, validated protocol for the synthesis of Methyl 3-(3-amino-2-methylphenyl)propanoate is not extensively documented. However, a plausible and efficient synthetic route can be designed based on well-established reactions in organic chemistry. A logical approach involves the esterification of its corresponding carboxylic acid precursor, 3-(3-amino-2-methylphenyl)propanoic acid.

Proposed Synthetic Workflow: Fischer Esterification

The most direct method for the synthesis of the title compound is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.

Causality of Experimental Choices:

-

Methanol as Reagent and Solvent: Using methanol in large excess serves as both the nucleophile and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Sulfuric Acid as Catalyst: A strong mineral acid like H₂SO₄ is an effective catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction, ensuring a reasonable reaction rate.

-

Aqueous Workup and Extraction: Neutralization with a weak base like sodium bicarbonate is crucial to quench the acid catalyst and remove any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the less polar ester product.

Caption: Proposed Fischer Esterification Workflow.

Protocol for Structural Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following methods would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the presence of all proton environments, including the aromatic protons, the methyl group on the ring, the aliphatic protons of the propanoate chain, and the methyl ester protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should match the calculated mass of the molecular formula C₁₁H₁₅NO₂. This provides definitive confirmation of the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy would confirm the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the primary amine, a strong C=O stretching vibration for the ester carbonyl group, and C-O stretching for the ester linkage.

-

Potential Applications in Research and Drug Development

While specific applications for this compound are not yet detailed in the literature, its structure is highly suggestive of its utility as a scaffold in medicinal chemistry. Amino acid derivatives are fundamental components in the synthesis of peptidomimetics and small-molecule drugs[2].

Role as a Synthetic Building Block

The molecule's bifunctional nature—a nucleophilic amine and an electrophilic ester—allows for orthogonal chemical modifications. The primary amine can be readily acylated, alkylated, or used in reductive amination to build a library of diverse derivatives. The ester can be hydrolyzed back to the carboxylic acid for amide bond formation or reduced to an alcohol for further functionalization.

The strategic placement of the methyl group on the phenyl ring is also significant. In drug design, the addition of a methyl group can profoundly impact a molecule's pharmacological profile—a phenomenon often referred to as the "magic methyl" effect. This can lead to enhanced potency, improved metabolic stability, or modulated selectivity[3]. This compound offers a pre-installed methyl group in a specific position, allowing for systematic exploration of its effects in a drug discovery campaign.

Caption: Scaffold-based Drug Discovery Workflow.

Conclusion

Methyl 3-(3-amino-2-methylphenyl)propanoate represents a promising, yet underexplored, chemical entity. Its structural features—a primary amine, a methyl ester, and a specifically substituted aromatic ring—make it an attractive starting point for the synthesis of compound libraries for drug discovery and materials science. This guide provides its foundational chemical data and outlines a logical framework for its synthesis and potential application, offering a solid starting point for researchers aiming to leverage this versatile molecule in their work.

References

Sources

An In-depth Technical Guide to 3-(3-amino-2-methylphenyl)propionic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-amino-2-methylphenyl)propionic acid methyl ester is a substituted aromatic amino acid ester with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a phenyl ring with both an amino and a methyl substituent, along with a propionic acid methyl ester side chain, presents a unique scaffold for the synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for diverse chemical modifications, making it an attractive building block for creating libraries of compounds for screening in various therapeutic areas.

This technical guide provides a comprehensive overview of 3-(3-amino-2-methylphenyl)propionic acid methyl ester, including its nomenclature, physicochemical properties, and structural features. Due to the limited publicly available data on this specific compound, this guide will also draw upon information from its close structural analogues to infer potential synthetic routes, applications, and biological activities. This approach allows for a scientifically grounded exploration of its potential, while maintaining transparency about the current state of knowledge.

Nomenclature and Synonyms

The systematic identification of a chemical entity is crucial for accurate scientific communication. The primary identifier for 3-(3-amino-2-methylphenyl)propionic acid methyl ester is its CAS Registry Number.

| Identifier | Value |

| Systematic Name | Methyl 3-(3-amino-2-methylphenyl)propanoate |

| CAS Registry Number | 928128-09-0 |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

Synonyms:

Due to its relatively recent appearance in chemical catalogs, a limited number of synonyms are currently documented. The most common alternative name is:

-

3-(3-amino-2-methylphenyl)propanoic acid methyl ester

It is important for researchers to utilize the CAS number in database searches to ensure the retrieval of information specific to this molecule, as minor variations in nomenclature can lead to data for structurally different isomers.

Physicochemical and Structural Properties

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | |

| Molecular Weight | 193.24 g/mol | |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Structural Diagram

The chemical structure of 3-(3-amino-2-methylphenyl)propionic acid methyl ester is visualized below using a Graphviz diagram.

Synthesis and Experimental Protocols

Inferred Synthetic Pathway

The synthesis would likely proceed in two key stages: first, the formation of the substituted phenylpropionic acid, followed by the esterification of the carboxylic acid moiety.

Exemplary Protocol Based on Analogue Synthesis

The following is a generalized protocol for the synthesis of a related compound, methyl 3-(methylamino)propanoate, which illustrates the fundamental chemical transformations that would be involved.[1]

Step 1: Amination of an α,β-Unsaturated Ester

This step involves the addition of an amine to an acrylic ester, a common method for creating β-amino esters.

-

Reaction Setup: Dissolve methyl acrylate (1.0 eq) in a suitable solvent such as methanol.

-

Cooling: Cool the solution to -20°C in a controlled temperature bath.

-

Amine Addition: Slowly add a solution of the desired amine (e.g., methylamine, 1.5 eq) in a solvent like tetrahydrofuran, maintaining the temperature at -20°C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for a specified period (e.g., 2 hours) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by distillation under reduced pressure to obtain the desired β-amino ester.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the Michael addition and to minimize the formation of side products.

-

Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion.

-

Inert Solvent: The choice of solvent is critical to ensure the solubility of the reactants and to be inert under the reaction conditions.

Potential Applications in Drug Development

While there are no specific drug development applications reported for 3-(3-amino-2-methylphenyl)propionic acid methyl ester, its structural motifs are present in a variety of biologically active molecules. Unnatural amino acids, such as this compound, are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, selectivity, and bioactivity.[] The development of prodrugs using amino acid moieties has also been shown to improve pharmacokinetic properties like bioavailability and targeted delivery.[3]

The core structure of this molecule, a substituted phenylpropionic acid, is a well-known pharmacophore. For instance, derivatives of 2-arylpropionic acid are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Research into novel amino acid derivatives continues to be a promising avenue for the development of new therapeutics with improved efficacy and safety profiles. For example, a study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid demonstrated anti-inflammatory and antinociceptive activity with reduced gastrointestinal toxicity compared to traditional NSAIDs.[4]

The presence of the amino group provides a site for further chemical modification, allowing for the attachment of this scaffold to other molecules of interest, such as in the development of PROTACs (PROteolysis TArgeting Chimeras) or other targeted drug delivery systems.[5]

Conclusion

3-(3-amino-2-methylphenyl)propionic acid methyl ester represents a chemical entity with considerable potential as a building block in the synthesis of novel compounds for drug discovery and development. While direct experimental data for this specific molecule is currently sparse, its structural relationship to well-studied classes of compounds, such as unnatural amino acids and arylpropionic acid derivatives, provides a strong basis for its further investigation. The inferred synthetic pathways and potential applications discussed in this guide are intended to provide a foundation for researchers interested in exploring the chemical and biological properties of this and related molecules. As with any novel compound, further experimental validation of its synthesis, properties, and biological activity is essential to fully realize its potential in the field of medicinal chemistry.

References

- Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(3).

- Ferreira, V. F., & da Rocha, D. R. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2296.

Sources

Difference between methyl 3-(3-amino-2-methylphenyl)propanoate and beta-amino acid isomers

Structural, Chemical, and Pharmacological Divergence: Methyl 3-(3-amino-2-methylphenyl)propanoate vs. -Amino Acid Isomers

Executive Summary

In advanced medicinal chemistry and drug development, the spatial arrangement of functional groups dictates a molecule's reactivity, metabolic stability, and target binding affinity. This technical guide explores the profound differences between two structural isomers sharing the molecular formula C₁₁H₁₅NO₂ :

-

The Target Molecule (TM): Methyl 3-(3-amino-2-methylphenyl)propanoate — An aryl amine (aniline derivative) where the amino group is bound directly to the aromatic ring.

-

The Isomeric Comparator (IC): Methyl 3-amino-3-(2-methylphenyl)propanoate — A

-amino acid ester where the amino group is bound to the aliphatic

While structurally similar, shifting the primary amine from the aromatic ring to the aliphatic chain fundamentally alters the electronic topography of the molecule, diverting its application from a kinase/enzyme pharmacophore to a building block for protease-resistant peptidomimetics.

Structural & Electronic Topography

The core divergence between these isomers lies in the localization of the nitrogen lone pair, which governs their physicochemical behavior.

-

Aryl Amine Isomer (TM): The nitrogen lone pair is delocalized into the

-system of the 2-methylphenyl ring. This resonance significantly reduces the electron density on the nitrogen, rendering it a weak base and a poor nucleophile. - -Amino Acid Isomer (IC): The nitrogen is attached to an sp³-hybridized aliphatic carbon. The lone pair is highly localized, making it a strong base and an aggressive nucleophile.

Table 1: Physicochemical & Topographical Profiling

| Property | Methyl 3-(3-amino-2-methylphenyl)propanoate (Aryl Amine) | Methyl 3-amino-3-(2-methylphenyl)propanoate ( | Pharmacological Impact |

| Nitrogen Lone Pair | Delocalized (Resonance with aryl ring) | Localized (Aliphatic sp³ carbon) | Dictates target binding kinetics |

| Estimated pKa (Conjugate Acid) | ~4.0 – 4.5 | ~9.0 – 9.5 | Determines ionization state in vivo |

| Physiological State (pH 7.4) | >99% Unprotonated (Neutral) | >99% Protonated (Cationic) | Influences membrane permeability |

| Nucleophilicity | Low to Moderate | High | Guides synthetic route selection |

| Primary Utility | 1[1] | 2[2] | Defines therapeutic application |

Synthetic Methodologies & Causality

Synthesizing these two isomers requires entirely different strategic logic. The aryl amine requires carbon-carbon bond formation while protecting the sensitive aniline functionality, whereas the

Caption: Synthetic divergence for producing aryl amine vs. beta-amino acid ester isomers.

Aryl Amine Synthesis (The Heck/Reduction Route)

To synthesize the aryl amine, chemists start with a nitroaromatic halide. The nitro group is intentionally chosen over a free amine because a free aniline would coordinate to and poison the Palladium catalyst during the Heck reaction. The nitro group acts as an electron-withdrawing group, accelerating the oxidative addition of the Pd(0) catalyst into the C-Br bond 1.

-Amino Acid Synthesis (The Aza-Michael Route)

To synthesize the

Pharmacological Applications in Drug Design

The ionization state of these molecules dictates their biological targets.

Caption: Pharmacological trajectory based on electronic topography and pKa differences.

Aryl Amines as sGC Activators: Methyl 3-(3-amino-2-methylphenyl)propanoate serves as a critical intermediate for soluble guanylate cyclase (sGC) activators. Because the aniline is neutral at physiological pH, it can passively diffuse into the highly hydrophobic, heme-free regulatory pocket of the sGC enzyme, where the amine acts as a precise hydrogen bond donor 1.

-Amino Acids as Peptidomimetics:Experimental Workflows (Self-Validating Protocols)

Protocol A: Synthesis of Methyl 3-(3-amino-2-methylphenyl)propanoate

This protocol utilizes a highly atom-economical one-pot global reduction.

-

Palladium-Catalyzed Heck Coupling:

-

Action: To a degassed solution of 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in DMF, add methyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), tri-o-tolylphosphine (0.1 eq), and triethylamine (2.0 eq). Heat at 90°C for 12 hours.

-

Causality: Tri-o-tolylphosphine is sterically hindered, which accelerates the reductive elimination step in the catalytic cycle. Triethylamine neutralizes the generated HBr, preventing catalyst degradation 1.

-

Self-Validation: TLC will show the appearance of a highly UV-active spot due to the extended

-conjugation of the newly formed cinnamate intermediate.

-

-

Global Reduction (Alkene Saturation & Nitro Reduction):

-

Action: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge with H₂ gas (1 atm) and stir vigorously for 6 hours.

-

Causality: This step elegantly achieves two transformations simultaneously: reducing the nitro group to the target aniline and saturating the alkene to the propanoate chain.

-

Self-Validation: The reaction mixture will visibly transition from bright yellow (nitroaromatic) to colorless. LC-MS will confirm a mass shift corresponding to the loss of two oxygen atoms and the addition of four hydrogen atoms (-28 Da net).

-

Protocol B: Synthesis of Methyl 3-amino-3-(2-methylphenyl)propanoate

This protocol utilizes a sterically controlled Aza-Michael addition.

-

Aza-Michael Addition:

-

Action: Cool a THF solution of methyl 3-(2-methylphenyl)acrylate (1.0 eq) to 0°C. Add benzylamine (1.2 eq) and a catalytic amount of Lithium hexamethyldisilazide (LHMDS, 0.1 eq). Stir for 4 hours.

-

Causality: LHMDS deprotonates a fraction of the benzylamine to form a highly reactive lithium amide, which drives the catalytic conjugate addition forward without requiring harsh heating that could cause polymerization 2.

-

Self-Validation: ¹H NMR analysis will show the complete disappearance of the vinylic doublets (~6.5–7.5 ppm) and the emergence of a distinct ABX spin system for the newly formed aliphatic -CH(NH)-CH₂- chain.

-

-

Catalytic Hydrogenolysis:

-

Action: Transfer the N-benzyl intermediate to a Parr shaker. Add 10% Pd/C, methanol, and catalytic HCl. Hydrogenate at 50 psi for 12 hours.

-

Causality: The elevated pressure selectively cleaves the N-benzyl bond. The addition of catalytic HCl immediately protonates the resulting primary amine, preventing it from poisoning the Pd catalyst and inhibiting retro-Michael side reactions 3.

-

Self-Validation: Mass spectrometry will confirm the loss of the benzyl group (-90 Da). The product will cleanly precipitate as a stable hydrochloride salt upon solvent evaporation.

-

References

- Title: Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof (WO2009127338A1)

-

Title: Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Methodological & Application

Synthesis of methyl 3-(3-amino-2-methylphenyl)propanoate from 3-nitro-2-methylcinnamic acid

Executive Summary

This application note details the optimized synthesis of methyl 3-(3-amino-2-methylphenyl)propanoate starting from 3-nitro-2-methylcinnamic acid . This molecule serves as a critical scaffold in the development of peptidomimetics, specifically integrin antagonists and VLA-4 inhibitors, where the aniline moiety acts as a precise anchor for further functionalization.

The protocol utilizes a robust two-step "Protect-then-Reduce" strategy . By prioritizing esterification, we enhance the solubility of the intermediate in organic solvents, facilitating the subsequent heterogeneous catalytic hydrogenation. This workflow minimizes purification bottlenecks associated with zwitterionic amino acid intermediates and ensures high throughput.

Strategic Analysis & Retrosynthesis

The transformation requires three structural modifications:

-

Esterification: Conversion of the carboxylic acid to a methyl ester.

-

Olefin Reduction: Saturation of the cinnamic double bond (

). -

Nitro Reduction: Conversion of the nitro group (

) to an aniline (

Why "Esterification First"?

Direct hydrogenation of the free acid (3-nitro-2-methylcinnamic acid) would yield the amino-acid (3-amino-2-methylphenylpropanoic acid). Amino acids are zwitterionic, highly polar, and notoriously difficult to extract from aqueous media or purify via standard silica chromatography. By forming the ester first, we maintain a lipophilic profile throughout the synthesis, allowing for standard organic workups and easy purification.

Reaction Scheme

The synthesis proceeds via Fischer Esterification followed by a "Double Reduction" using Palladium on Carbon (Pd/C).

Figure 1: Synthetic workflow illustrating the conversion of the nitro-cinnamic acid precursor to the final amino-ester.

Phase 1: Methyl Ester Formation (Fischer Esterification)

Objective: Protect the carboxylic acid to improve solubility and prevent catalyst poisoning in the subsequent step.

Materials

-

Precursor: 3-nitro-2-methylcinnamic acid (10.0 g, 48.3 mmol)

-

Solvent/Reagent: Methanol (anhydrous, 100 mL)

-

Catalyst: Sulfuric Acid (

, conc., 1.0 mL) -

Quench: Sodium Bicarbonate (

, sat. aq.)

Experimental Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-nitro-2-methylcinnamic acid (10.0 g) and methanol (100 mL). Stir until a suspension forms.

-

Catalysis: Carefully add concentrated

(1.0 mL) dropwise. Caution: Exothermic. -

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Validation point: The suspension should clear as the ester forms. Monitor by TLC (30% EtOAc/Hexane). The starting material spot (

, streaking) should disappear, replaced by a distinct less polar spot (

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate under reduced pressure (Rotavap) to remove ~80% of methanol.

-

Dilute residue with Ethyl Acetate (100 mL).

-

Wash carefully with sat.

( -

Wash with Brine (50 mL), dry over

, and concentrate.

-

-

Purification: The crude methyl 3-nitro-2-methylcinnamate is typically pure enough (>95%) for the next step. If necessary, recrystallize from minimal hot methanol.

Phase 2: Catalytic Hydrogenation (Double Reduction)

Objective: Simultaneously reduce the alkene and the nitro group in a single pot.

Mechanistic Insight

Palladium on Carbon (Pd/C) is the catalyst of choice.[2] The reaction proceeds sequentially on the catalyst surface:

-

Olefin Saturation: The

bond is kinetically faster to reduce and will likely saturate first. -

Nitro Reduction: The

group is reduced to the amine (

Materials

-

Substrate: Methyl 3-nitro-2-methylcinnamate (from Phase 1).

-

Catalyst: 10% Pd/C (50% wet w/w, 10 wt% loading relative to substrate).

-

Solvent: Methanol (0.1 M concentration).

-

Reagent: Hydrogen Gas (

, balloon or 1 atm).

Experimental Protocol

-

Inerting: Flush a 250 mL RBF (or hydrogenation bottle) with Nitrogen (

) to remove oxygen. -

Loading: Add the methyl ester substrate dissolved in Methanol.

-

Catalyst Addition: Add 10% Pd/C carefully. Safety: Pd/C can ignite methanol vapors if dry. Always keep wet or add under inert atmosphere.

-

Hydrogenation:

-

Purge the vessel with

gas (vacuum/fill cycle -

Maintain under a balloon of

(approx. 1 atm) with vigorous stirring at Room Temperature. -

Duration: 12–16 hours.

-

-

Validation:

-

TLC: Check for the formation of a polar, UV-active spot (amine) that stains red/purple with Ninhydrin.

-

NMR Check: Confirm disappearance of alkene protons (

6.5–8.0 ppm region, distinct doublets) and appearance of broad amine singlet (

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Do not let the filter cake dry out completely (pyrophoric hazard).

-

Rinse the pad with Methanol.[3]

-

Concentrate the filtrate under reduced pressure to yield the oily product.

-

Analytical Data & QC

Quantitative Summary

| Parameter | Phase 1 (Esterification) | Phase 2 (Hydrogenation) |

| Reagents | MeOH, | |

| Temperature | ||

| Time | 4–6 Hours | 12–16 Hours |

| Typical Yield | 92–96% | 88–92% |

| Appearance | Yellow Solid | Viscous Oil / Low-melting Solid |

Expected NMR Characterization ( )

-

Aromatic Protons: Multiplet,

6.5–7.1 ppm (3H). -

Amine (

): Broad singlet, -

Methyl Ester (

): Singlet, -

Aryl-Methyl (

): Singlet, -

Propanoate Chain:

-

-methylene (

-

-methylene (

-

-methylene (

Troubleshooting Logic

Figure 2: Decision tree for troubleshooting common synthetic stalls.

References

-

Royal Society of Chemistry. (2015). Catalytic reduction of nitrocinnamic acids and esters. RSC Advances. Retrieved from [Link]

-

Journal of the American Chemical Society. The Catalytic Reduction of Nitrocinnamic Acids and Esters. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Hydrolysis of Methyl 3-(3-amino-2-methylphenyl)propanoate

Abstract

This document provides a comprehensive guide for the hydrolysis of methyl 3-(3-amino-2-methylphenyl)propanoate to its corresponding carboxylic acid, 3-(3-amino-2-methylphenyl)propanoic acid. This chemical transformation is a fundamental step in the synthesis of various pharmacologically active molecules and advanced materials. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this guide delves into both acidic and basic hydrolysis conditions, presenting a detailed, step-by-step protocol for the preferred base-mediated hydrolysis method. Furthermore, it offers valuable insights into reaction optimization and troubleshooting to ensure successful outcomes.

Introduction: Significance and Applications

The hydrolysis of methyl 3-(3-amino-2-methylphenyl)propanoate is a critical reaction that yields 3-(3-amino-2-methylphenyl)propanoic acid. This product is a valuable bifunctional building block in organic synthesis, featuring both a carboxylic acid and an aromatic amine. This dual functionality allows for a wide array of subsequent chemical modifications, making it a key intermediate in the development of novel pharmaceuticals, particularly in the synthesis of complex heterocyclic structures. The careful selection of hydrolysis conditions is essential to maximize yield and purity while preventing potential side reactions like polymerization or degradation.

Mechanistic Overview: A Tale of Two Pathways

The hydrolysis of an ester can be effectively carried out under either acidic or basic conditions. The choice between these two pathways is typically influenced by the overall stability of the molecule and the desired purity of the final product.

Acid-Catalyzed Hydrolysis

In an acidic medium, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule. However, acid-catalyzed hydrolysis can be problematic for substrates containing aniline moieties. The amino group can be protonated, which may lead to unwanted side reactions or necessitate harsher reaction conditions that could compromise the molecule's integrity. Furthermore, acid-catalyzed ester hydrolysis is a reversible process, which can result in incomplete conversion to the carboxylic acid.[1][2]

Base-Mediated Hydrolysis (Saponification)

Base-mediated hydrolysis, commonly known as saponification, is often the method of choice for substrates with acid-sensitive functional groups.[1] In this process, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt. A subsequent acidification step is necessary to protonate the carboxylate and isolate the desired carboxylic acid.[3] This method is generally cleaner, proceeds under milder conditions, and is irreversible, driving the reaction to completion for a higher yield of the carboxylic acid product.[3][4][5]

Experimental Protocol: Base-Mediated Hydrolysis

This section outlines a detailed, step-by-step protocol for the saponification of methyl 3-(3-amino-2-methylphenyl)propanoate.

Materials and Equipment

Reagents:

-

Methyl 3-(3-amino-2-methylphenyl)propanoate

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC eluent (e.g., 1:1 Hexanes:Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (optional)

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-(3-amino-2-methylphenyl)propanoate (1.0 equivalent) in a suitable solvent mixture such as methanol/water or THF/water (typically a 3:1 to 4:1 ratio).[6]

-

Addition of Base: Add 1.5 to 3.0 equivalents of lithium hydroxide (LiOH) to the solution. LiOH is often preferred for its milder nature, which can lead to cleaner reactions.[7][8]

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible. This typically takes a few hours.[7]

-

Workup - Solvent Removal and Neutralization: After the reaction is complete, remove the organic solvent (methanol or THF) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 1M HCl solution dropwise to acidify the mixture to a pH of approximately 5-6. This will cause the carboxylic acid product to precipitate.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane to ensure complete recovery of the product.[6]

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 3-(3-amino-2-methylphenyl)propanoic acid.

-

Purification: If necessary, the crude product can be further purified by recrystallization to achieve the desired level of purity.

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Base | Lithium Hydroxide (LiOH) | A milder base that often results in cleaner reactions and higher yields compared to NaOH or KOH.[7][8] |

| Solvent System | Methanol/Water or THF/Water (3:1 or 4:1) | Ensures the solubility of both the ester starting material and the inorganic base.[6] |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate while minimizing potential side reactions. |

| Reaction Time | 1 - 3 hours | Should be monitored by TLC to ensure the complete consumption of the starting material.[7] |

| pH of Acidification | 5 - 6 | This pH ensures complete protonation of the carboxylate to form the carboxylic acid without significantly protonating the aniline group, which would increase its water solubility and hinder extraction. |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the base-mediated hydrolysis process.

Caption: Workflow for the base-mediated hydrolysis of the target ester.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction stalls, consider a slight increase in temperature or the addition of more base. Ensure that the starting material is fully dissolved in the solvent system.

-

Low Yield: A low yield may be due to incomplete extraction. Ensure the aqueous layer is thoroughly extracted. Also, carefully monitor the pH during acidification; a pH that is too low can protonate the aniline, increasing the product's solubility in the aqueous phase and reducing the extraction efficiency.

-

Product Purity: If the final product is not sufficiently pure, recrystallization from an appropriate solvent system (such as ethyl acetate/hexanes) or purification by column chromatography may be necessary.

Conclusion

The base-mediated hydrolysis of methyl 3-(3-amino-2-methylphenyl)propanoate is a dependable and efficient method for synthesizing its corresponding carboxylic acid. By meticulously controlling the reaction parameters, particularly the choice of base and the pH during the workup, high yields of the desired product can be consistently achieved. This protocol provides a solid and reliable foundation for researchers and scientists to successfully carry out this crucial transformation in their synthetic work.

References

- Reddit. (2014, February 10).

- University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.

- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.

- Wuts, P. G. M., & Greene, T. W. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(19), 3247–3249.

- Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides.

- ResearchGate. (2022, September 22).

- Chemistry Steps. (2020, February 22).

- Google Patents. (n.d.).

- Waters. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.

- OperaChem. (2024, April 27).

- Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups.

- PubMed. (2004, June 15). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support.

- Master Organic Chemistry. (2022, October 27).

Sources

- 1. reddit.com [reddit.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling of Aniline Derivatives

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science where arylamine structures are ubiquitous.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these bonds.[2][3] This reaction allows for the coupling of an extensive range of amines with aryl halides and pseudohalides, overcoming the limitations of traditional methods which often suffer from harsh conditions and limited substrate scope.[2][3]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored for aniline derivatives. We will delve into the mechanistic underpinnings of the reaction, dissect the critical parameters that govern its success, offer detailed experimental protocols, and provide a troubleshooting guide for common challenges.

Core Principles and Mechanistic Insights

A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) cycle.[3][4]

The key steps are:

-

Activation of the Palladium Precursor : The reaction is initiated by the reduction of a Pd(II) precursor to the active Pd(0) species, or by using a pre-formed Pd(0) complex.[4]

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[4][5]

-

Amine Coordination and Deprotonation : The aniline derivative coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6]

-

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product arylamine and regenerates the active Pd(0) catalyst.[4][5]

The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and palladium source.

Caption: The Buchwald-Hartwig Catalytic Cycle.

Key Reaction Parameters

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components.

Palladium Precursor

Both Pd(0) and Pd(II) sources can be used, with Pd(II) precursors being reduced in situ to the active Pd(0) catalyst.[6] The choice of precursor can influence reaction efficiency and ease of handling.[6][7]

| Precursor | Common Examples | Oxidation State | Notes |

| Pd(0) Sources | Pd₂(dba)₃, Pd(dba)₂ | 0 | Often used, but the dba ligand can sometimes influence the reaction.[6] |

| Pd(II) Sources | Pd(OAc)₂, PdCl₂ | +2 | Require in situ reduction, which can be achieved by the amine or phosphine ligand.[6] |

| Pre-catalysts | (XPhos)Pd G3, (RuPhos)Pd G4 | +2 | Air- and moisture-stable palladacycles that offer high activity and reproducibility.[4][8] |

The Ligand: The Key to Success

The ligand is arguably the most critical component, especially for coupling anilines. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For aniline derivatives, bulky, electron-rich phosphine ligands are generally preferred.[3][9]

| Ligand Class | Examples | Characteristics | Typical Applications |

| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[1][9] | Highly versatile for a wide range of anilines and aryl halides, including challenging aryl chlorides.[1][10] |

| Bidentate Phosphines | BINAP, Xantphos, dppf | Form well-defined, stable complexes.[3][11] | Effective for aryl bromides and iodides, though sometimes less active for aryl chlorides compared to monophosphines.[11][12] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong sigma-donors that form robust catalysts. | Increasingly used, showing high activity for various C-N couplings.[13][14] |

The Base: A Crucial Role in Deprotonation

The base is essential for deprotonating the aniline, either before or after its coordination to the palladium center.[6][15] The choice of base depends on the pKa of the aniline and the functional group tolerance of the substrates.

| Base | pKa of Conjugate Acid | Strength | Notes |

| Sodium tert-butoxide (NaOtBu) | ~19 | Strong | Very common and effective, but can be incompatible with base-sensitive functional groups.[4][6] |

| Potassium tert-butoxide (KOtBu) | ~19 | Strong | Similar in strength to NaOtBu.[16] |

| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Strong | A non-nucleophilic strong base, useful for substrates with sensitive functional groups.[4][6] |

| Cesium carbonate (Cs₂CO₃) | ~10 | Moderate | A weaker base, often used for more sensitive substrates. Its solubility can be a factor.[4][11] |

| Potassium phosphate (K₃PO₄) | ~12.3 | Moderate | Another milder base option with good functional group tolerance.[6] |

The Solvent

The solvent must be anhydrous and is chosen to dissolve the reactants and facilitate the reaction at the desired temperature.

| Solvent | Boiling Point (°C) | Notes |

| Toluene | 111 | Very common, good for a wide range of temperatures.[11] |

| 1,4-Dioxane | 101 | Another frequently used solvent, often interchangeable with toluene.[17] |

| tert-Butanol | 82 | Sometimes used, particularly with weaker bases.[18] |

Experimental Protocols